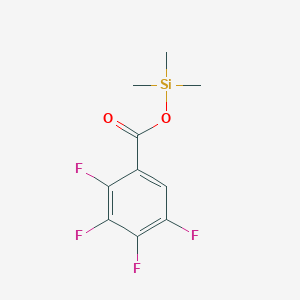

Trimethylsilyl 2,3,4,5-tetrafluorobenzoate

Description

Contextualization within Organosilicon Chemistry and Fluorinated Aromatic Compounds

Organosilicon compounds are prized for their unique reactivity, often stemming from the distinct nature of the silicon-carbon and silicon-heteroatom bonds. researchgate.net Silyl (B83357) esters, a subclass of organosilicon compounds, are well-established as versatile intermediates and protecting groups for carboxylic acids. researchgate.net The trimethylsilyl (B98337) (TMS) group, in particular, is a commonly used silylating agent due to the relative ease of its introduction and subsequent cleavage.

On the other hand, fluorinated aromatic compounds are of significant interest due to the profound effects of fluorine substitution. The high electronegativity of fluorine can significantly influence the electronic properties of the aromatic ring, impacting its reactivity and the acidity of appended functional groups. In the case of Trimethylsilyl 2,3,4,5-tetrafluorobenzoate, the tetrafluorinated benzene (B151609) ring imparts a strong electron-withdrawing effect, which is anticipated to enhance the electrophilicity of the carbonyl carbon and the silicon atom.

The synthesis of the precursor, 2,3,4,5-tetrafluorobenzoic acid, is a critical step. It can be prepared from tetrafluorophthalic acid through selective decarboxylation. google.com This acid is a known building block for various applications, including the synthesis of metal complexes. researchgate.net The subsequent esterification with a trimethylsilylating agent would yield the target compound.

Academic Significance and Research Scope of Fluorinated Silyl Esters

The academic significance of fluorinated silyl esters like this compound lies in their potential as specialized reagents for a variety of organic transformations. The presence of the fluorine atoms is expected to modulate the reactivity of the silyl ester in comparison to its non-fluorinated counterparts.

Research in this area is focused on several key aspects:

Synthesis and Characterization: Developing efficient and scalable methods for the synthesis of highly fluorinated silyl esters is an ongoing area of research. Detailed characterization using spectroscopic techniques is crucial to understanding their structure and purity.

Reactivity Studies: Investigating the reactivity of these compounds towards various nucleophiles and electrophiles is essential to unlock their synthetic potential. The influence of the fluorinated ring on reaction rates and pathways is of particular interest.

Applications in Synthesis: Exploring the use of fluorinated silyl esters as reagents for acylation, silylation, and other functional group transformations is a primary research goal. Their unique reactivity may offer advantages in terms of selectivity and reaction conditions.

While specific research data on this compound remains limited in publicly accessible literature, the foundational knowledge of organosilicon and fluorinated aromatic chemistry provides a strong basis for predicting its properties and potential applications. The following tables summarize key data for the precursor acid and related compounds, offering a glimpse into the expected characteristics of the title compound.

Structure

3D Structure

Properties

Molecular Formula |

C10H10F4O2Si |

|---|---|

Molecular Weight |

266.26 g/mol |

IUPAC Name |

trimethylsilyl 2,3,4,5-tetrafluorobenzoate |

InChI |

InChI=1S/C10H10F4O2Si/c1-17(2,3)16-10(15)5-4-6(11)8(13)9(14)7(5)12/h4H,1-3H3 |

InChI Key |

QXPCNKFJQBTJDF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(=O)C1=CC(=C(C(=C1F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Routes to Trimethylsilyl (B98337) 2,3,4,5-tetrafluorobenzoate

The formation of Trimethylsilyl 2,3,4,5-tetrafluorobenzoate is achieved by the derivatization of the corresponding carboxylic acid with a trimethylsilyl group.

The conversion of carboxylic acids to their trimethylsilyl esters is a common and versatile transformation in organic synthesis. These silyl (B83357) esters can serve as protected forms of the carboxylic acid or as activated intermediates for further reactions. Several methods are available for this derivatization.

A conventional and widely used method involves the reaction of the carboxylic acid with a trimethylsilyl halide, typically trimethylsilyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include tertiary amines such as triethylamine (B128534) or imidazole.

Alternatively, catalytic methods offer a more atom-economical approach. Dehydrogenative coupling of carboxylic acids with hydrosilanes, catalyzed by transition metals like copper or ruthenium, provides the corresponding silyl esters with the liberation of hydrogen gas. mdpi.com For instance, tris(triphenylphosphine)cuprous chloride has been shown to be an effective catalyst for the dehydrosilylation of carboxylic acids. mdpi.com Silyl formates can also be used as silylating agents in the presence of a ruthenium catalyst, proceeding through a decarboxylative and dehydrogenative coupling mechanism. core.ac.uk

The use of hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of iodine represents a solvent-free and neutral condition for the synthesis of trimethylsilyl esters. This method is advantageous due to its operational simplicity and low waste generation. Another approach involves a phase transfer catalytic system using cesium fluoride (B91410) and 18-crown-6 (B118740) to promote the reaction between the carboxylic acid and a silyl azide. researchgate.net

A summary of common silylation methods for carboxylic acids is presented below:

| Reagent System | Catalyst/Base | Byproducts | Key Features |

| Trimethylsilyl chloride | Triethylamine, Imidazole | Amine hydrochloride | Conventional, widely used |

| Hydrosilanes (e.g., Triethylsilane) | Cu or Ru complexes | H₂ | Atom-economical, catalytic |

| Silyl formates | Ru complex | H₂, CO₂ | Catalytic, mild conditions |

| Hexamethyldisilazane (HMDS) | Iodine (catalytic) | NH₃ | Solvent-free, neutral conditions |

| Trimethylsilyl azide | CsF, 18-crown-6 | HN₃ | Phase transfer catalysis |

The synthesis of the precursor, 2,3,4,5-tetrafluorobenzoic acid, is a critical step. One synthetic route starts from 3,4,5,6-tetrafluorophthalic acid, which undergoes decarboxylation to yield the desired product. acs.org Another approach involves a multi-step synthesis starting from tetrachlorophthalic anhydride, which includes imidization, fluorination, hydrolysis, and decarboxylation steps. google.com Phase transfer catalysts can be employed to improve reaction efficiency in these transformations. google.com

The direct O-arylation of α-fluorinated carboxylic acids to form fluorinated aryl esters can be challenging due to the low reactivity of the carboxylates. polyu.edu.hk However, silver-catalyzed coupling reactions have been developed to address this limitation, enabling the synthesis of various α-fluorinated aryl esters. polyu.edu.hk While not directly applicable to the silylation step, this highlights the ongoing research into forming ester linkages with fluorinated systems.

Synthesis of Related Fluorinated Benzoate (B1203000) Building Blocks

The development of synthetic methods for various fluorinated benzoate derivatives expands the toolbox for medicinal chemistry and materials science. This section explores the preparation of two such classes of compounds.

2,2-Difluorovinyl benzoates are versatile building blocks for the synthesis of gem-difluoroenol ethers and gem-difluoroalkenes, which are of interest as bioisosteres of carbonyl groups. researchgate.netpolyu.edu.hkspringernature.comnih.gov A convenient synthesis of these compounds involves the zinc-mediated reduction of bromodifluoroacetates or bromodifluoroketones in the presence of an acyl chloride. researchgate.net

These 2,2-difluorovinyl benzoates can then undergo nickel-catalyzed cross-coupling reactions with arylboronic acids or organozinc reagents to yield a variety of gem-difluoroenol ethers and gem-difluoroalkenes. polyu.edu.hknih.gov The reaction proceeds with high regioselectivity, activating the C(vinyl)-O(benzoate) bond. nih.gov

A general scheme for the synthesis of 2,2-difluorovinyl benzoates is shown below:

| Precursor | Reagents | Product |

| Bromodifluoroacetate/ketone | Zinc, Acyl Chloride | 2,2-Difluorovinyl benzoate |

While a direct synthesis for α-(phenylsulfonyl)difluoromethylated benzoates is not explicitly detailed in the provided context, their preparation can be inferred from the synthesis of related compounds. The synthesis of molecules containing the (phenylsulfonyl)difluoromethyl group often utilizes (phenylsulfonyl)difluoromethane or its derivatives. cas.cn

One potential route to α-(phenylsulfonyl)difluoromethylated benzoates could involve the esterification of an α-(phenylsulfonyl)difluoroacetic acid derivative. Alternatively, a nucleophilic (phenylsulfonyl)difluoromethylation of a suitable carbonyl-containing precursor followed by transformation to the benzoate could be envisioned. For instance, the reaction of aldehydes with a source of the (phenylsulfonyl)difluoromethyl anion can generate α-(phenylsulfonyl)difluoromethylated alcohols, which could then be esterified. cas.cn

Recent advances have also led to the development of electrophilic (phenylsulfonyl)difluoromethylating reagents, allowing for the functionalization of various nucleophiles. nih.gov

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing this compound and related compounds, several sustainable practices can be considered.

The use of catalytic methods for silylation, as discussed in section 2.1.1, is a key green strategy. These methods avoid the use of stoichiometric activating agents and often produce benign byproducts like hydrogen gas. mdpi.com Solvent-free reaction conditions, such as those using HMDS and catalytic iodine, further enhance the green credentials of the synthesis.

In fluorination chemistry, the development of safer and more environmentally benign fluorinating agents is a major focus. While elemental fluorine is highly effective, its use requires specialized equipment and handling. Research into alternative fluorinating agents and catalytic fluorination methods aims to improve the safety and sustainability of these processes. rsc.org The use of synthetic biology to incorporate fluorine into molecules is also an emerging and sustainable approach. nih.gov

For the synthesis of related building blocks, the use of readily available and less toxic starting materials is crucial. The development of one-pot syntheses and catalytic cross-coupling reactions, as seen in the preparation of 2,2-difluorovinyl benzoates, contributes to more efficient and sustainable processes by reducing the number of isolation and purification steps. polyu.edu.hknih.govresearchgate.net

Reactivity Profiles and Mechanistic Investigations of Trimethylsilyl 2,3,4,5 Tetrafluorobenzoate

Electrophilic Activation and Silylation Reactions

Trimethylsilyl (B98337) 2,3,4,5-tetrafluorobenzoate functions as an electrophilic silylating agent, transferring a trimethylsilyl (TMS) group to various nucleophiles. The efficiency of this process is dictated by the stability of the tetrafluorobenzoate anion, which acts as the leaving group.

Analogies with Trimethylsilyl Trifluoromethanesulfonate (B1224126) Reactivity

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a highly potent silylating agent, renowned for its exceptional reactivity. wikipedia.orgchemicalbook.com This reactivity stems from the trifluoromethanesulfonate (triflate) anion, which is an outstanding leaving group due to the extensive delocalization of its negative charge. TMSOTf is significantly more electrophilic than trimethylsilyl chloride and is widely used to silylate alcohols and to convert ketones and aldehydes into silyl (B83357) enol ethers. wikipedia.orgchemicalbook.com It also functions as a powerful Lewis acid catalyst, activating electrophiles in reactions like Mukaiyama-aldol additions. acs.orgrichmond.edu

While direct comparative studies are limited, the reactivity of Trimethylsilyl 2,3,4,5-tetrafluorobenzoate can be analogized to that of TMSOTf. The 2,3,4,5-tetrafluorobenzoate anion is stabilized by the strong electron-withdrawing effects of the four fluorine atoms on the aromatic ring. This stabilization makes it a good leaving group, rendering the silicon atom of this compound highly electrophilic. However, the triflate anion is generally considered a superior leaving group. Consequently, this compound is expected to be a potent silylating agent, likely more reactive than trimethylsilyl chloride, but potentially milder than the exceptionally reactive TMSOTf. This modulation of reactivity could be advantageous in scenarios requiring a strong but not overly aggressive silylating agent to avoid side reactions.

Investigation of Silyl Enol Ether Formation

The formation of silyl enol ethers is a cornerstone transformation in organic synthesis, providing access to versatile enolate equivalents. wikipedia.org The reaction typically involves treating a ketone or aldehyde with a silyl electrophile in the presence of a base. wikipedia.org Potent electrophiles like TMSOTf are particularly effective for this transformation, often requiring only a mild base like triethylamine (B128534). wikipedia.orgthieme-connect.de

The general mechanism for silyl enol ether formation involves the deprotonation of the α-carbon of a carbonyl compound to form an enolate, which then acts as a nucleophile, attacking the electrophilic silicon atom of the silylating agent. wikipedia.org The choice of reaction conditions can dictate the formation of either the kinetic or thermodynamic silyl enol ether from unsymmetrical ketones. wikipedia.org

Given its electrophilic nature, this compound is a plausible reagent for the synthesis of silyl enol ethers. The reaction would proceed via the nucleophilic attack of a pre-formed enolate, or an in-situ generated enolate, on the silicon center, leading to the displacement of the 2,3,4,5-tetrafluorobenzoate anion. While TMSOTf is a benchmark reagent for this purpose due to its high reactivity, thieme-connect.dethieme-connect.de the use of this compound could offer an alternative with potentially different selectivity or compatibility with sensitive functional groups due to its moderated reactivity. Studies have shown that the formation of silyl enol ethers can be very sensitive to steric and electronic factors, suggesting that different silylating agents could provide distinct outcomes. scripps.edu

Carbon-Carbon Bond Forming Reactions

The fluorinated benzoate (B1203000) portion of the molecule plays a crucial role in various carbon-carbon bond-forming reactions, particularly in transition metal-catalyzed processes where it can participate as a leaving group after decarboxylation.

Role in Cross-Coupling Reactions (e.g., Ni-Catalyzed)

A significant application of fluorinated benzoates is in nickel-catalyzed decarboxylative cross-coupling reactions. nih.govnih.gov These reactions provide an alternative to traditional methods like Suzuki or Stille couplings, using readily available carboxylic acids instead of organometallic reagents. nih.gov In these transformations, polyfluorobenzoates serve as effective coupling partners for aryl halides and sulfonates. nih.govnih.gov

The proposed mechanism for the Ni-catalyzed decarboxylative coupling involves the oxidative addition of the Ni(0) catalyst to the aryl halide (Ar-X). This is followed by a transmetalation step where an aryl-metal species, generated from the decarboxylation of the fluorinated benzoate, transfers its aryl group to the nickel center. The final step is a reductive elimination that forms the biaryl product and regenerates the Ni(0) catalyst. nih.gov The use of polyfluorinated benzoates is advantageous as they are stable, accessible, and their decarboxylation can proceed under relatively mild conditions.

The scope of this reaction is broad, accommodating a variety of aryl electrophiles, including iodides, bromides, chlorides, and even less reactive triflates and tosylates. nih.govnih.gov This allows for the synthesis of a diverse range of penta-, tetra-, and trifluorinated biaryl compounds.

Table 1: Ni-Catalyzed Decarboxylative Cross-Coupling of Sodium 2,3,4,5-tetrafluorobenzoate with Various Aryl Halides

| Aryl Halide Partner | Ligand | Yield (%) |

|---|---|---|

| 4-Iodoanisole | PCy3 | 85 |

| 4-Bromoanisole | PCy3 | 78 |

| 4-Chloroanisole | PCy3 | 65 |

| 4-(Trifluoromethyl)phenyl Bromide | PtBu3 | 91 |

| 1-Bromonaphthalene | PCy3 | 88 |

Participation in Cycloaddition and Annulation Processes

While the direct participation of this compound in cycloadditions is not extensively documented, the tetrafluorobenzoate moiety can function as an activating group in related transformations. For instance, benzynes, which are highly reactive intermediates, can be generated from precursors like o-(trimethylsilyl)aryl triflates and readily undergo intramolecular [4+2] cycloaddition reactions with dienes and enynes. nih.gov This highlights the utility of silyl groups and good leaving groups in setting the stage for cycloadditions.

Although not a direct cycloaddition, intramolecular cyclizations can be facilitated by activating a hydroxyl group as a 2,3,4,5-tetrafluorobenzoate ester. This strategy has been employed in the synthesis of cyclic systems where the fluorinated benzoate acts as a leaving group under Lewis acidic conditions to promote the formation of a new carbon-carbon bond. The efficiency of such cyclizations depends on the stability of the carbocationic intermediate formed upon departure of the benzoate group.

Decarboxylative Reactions with Fluorinated Benzoate Moieties

The decarboxylation of fluorinated benzoates is a key step in their application in C-C bond formation. nih.gov This process typically involves heating or the use of a transition metal catalyst to facilitate the extrusion of carbon dioxide, generating a polyfluoroaryl anion or radical equivalent. nih.govbohrium.com This reactive intermediate can then be trapped by an electrophile or participate in a cross-coupling cycle.

Recent studies have shown that zinc polyfluorobenzoates can undergo catalyst-free decarboxylative couplings with thiosulfonates to form polyfluoroaryl sulfides. acs.org This demonstrates that the decarboxylation of these substrates can proceed efficiently even without a transition metal catalyst under the right conditions. The reaction proceeds smoothly with a range of substrates, including zinc 2,3,5,6-tetrafluorobenzoate. acs.org

Furthermore, photoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of aliphatic carboxylic acids, enabling the formation of alkyl radicals that can add to polyfluoroarenes. nih.govnih.gov This approach allows for the defluorinative alkylation of simple polyfluorinated arenes, providing access to complex molecules. nih.gov These studies underscore the synthetic potential of harnessing the decarboxylation of fluorinated benzoic acids and their derivatives to forge new carbon-carbon bonds. osaka-u.ac.jp

Radical Chemistry Involving Trimethylsilyl and Fluorinated Benzoate Fragments

The presence of a silicon-oxygen bond and a highly fluorinated aromatic ring in this compound suggests a rich potential for radical chemistry. The generation of radical species from this compound can theoretically be initiated at either the trimethylsilyl (TMS) group or the tetrafluorobenzoate moiety, leading to distinct reactive intermediates that can drive subsequent chemical transformations. Silyl radicals, in particular, are well-established intermediates in a variety of synthetic reactions, including reductions, hydrosilylations, and consecutive radical reactions. nih.gov

While tris(trimethylsilyl)silane ((TMS)₃SiH) is a common and well-studied precursor for generating the tris(trimethylsilyl)silyl radical, the generation of a simple trimethylsilyl radical ((CH₃)₃Si•) from compounds like this compound is also mechanistically plausible under appropriate conditions. nih.govacs.org The generation can be envisioned through the homolytic cleavage of the Si-O bond, typically initiated by thermal or photochemical methods in the presence of a radical initiator.

Once formed, the trimethylsilyl radical is a highly reactive species. A key reaction of silyl radicals is their addition to carbon-carbon multiple bonds, a process known as hydrosilylation when a silicon hydride is the radical source. nih.gov In a broader context, this addition serves as a method for "trapping" the transient silyl radical to form a more stable α-silyl carbon-centered radical. This intermediate can then participate in further reactions. rsc.org

Key Radical Trapping Reactions:

Addition to Alkenes/Alkynes: The silyl radical can add across double or triple bonds. This process is highly regioselective and serves as a powerful tool for forming new silicon-carbon bonds. nih.gov

Reaction with Thiocarbonyls: Silyl radicals readily add to thiocarbonyl groups, which can initiate decarboxylation or other fragmentation pathways. organic-chemistry.org

Halogen Atom Abstraction: Silyl radicals are capable of abstracting halogen atoms from alkyl halides, a key step in some radical reduction and coupling methodologies. organic-chemistry.org

The trapping of a generated trimethylsilyl radical by an unsaturated substrate is a foundational step for initiating more complex transformations, such as radical cascade reactions. rsc.orgrsc.org

Radical cascade reactions are multi-step processes that involve a sequence of radical reactions, often forming multiple bonds and complex ring systems in a single operation. rsc.orgresearchgate.net A plausible cascade initiated by this compound would likely begin with the generation of the trimethylsilyl radical.

A hypothetical mechanistic pathway for a silyl radical-induced cascade is outlined below:

Initiation: A trimethylsilyl radical is generated from this compound.

Addition: The silyl radical adds to a suitable diene or enyne substrate, creating a new carbon-centered radical. rsc.orgresearchgate.net

Cyclization: The newly formed radical undergoes one or more intramolecular cyclization steps. For example, a 5-exo or 6-exo cyclization is a common pathway where the radical attacks an internal double bond to form a five- or six-membered ring. nih.gov

Further Reaction or Termination: The radical resulting from the cyclization can then be quenched (e.g., by hydrogen atom abstraction) or participate in further cyclizations or intermolecular reactions to build molecular complexity before a termination step occurs. rsc.orgnih.gov

This type of silyl radical-triggered cascade allows for the construction of silicon-containing polycyclic structures from simple acyclic precursors, demonstrating the synthetic utility of these reactive intermediates. rsc.orgrsc.org

Hydrolysis and Stability in Reaction Media

The stability of this compound is significantly influenced by the lability of the silicon-oxygen bond. Trimethylsilyl esters are known to be extremely susceptible to hydrolysis, reacting readily with water to cleave the silyl group. oup.comthieme-connect.de This reaction can be catalyzed by either acid or base, though it can also occur under neutral conditions with sufficient moisture. thieme-connect.de

The hydrolysis reaction proceeds via nucleophilic attack of water on the silicon atom, leading to the cleavage of the Si-O bond and the formation of trimethylsilanol and 2,3,4,5-tetrafluorobenzoic acid. The presence of four electron-withdrawing fluorine atoms on the benzoate ring is expected to increase the electrophilicity of the carbonyl carbon and stabilize the resulting carboxylate anion, making it a better leaving group and likely enhancing the rate of hydrolysis compared to non-fluorinated silyl benzoates.

Due to this high sensitivity to moisture, the preparation and handling of this compound require anhydrous conditions to prevent premature decomposition. thieme-connect.de

Table 1: Hydrolytic Stability of this compound

| Condition | Reagent(s) | Relative Rate | Products |

| Acidic | H₂O, H⁺ | Fast | Trimethylsilanol, 2,3,4,5-Tetrafluorobenzoic Acid |

| Basic | H₂O, OH⁻ | Very Fast | Trimethylsilanol, 2,3,4,5-Tetrafluorobenzoate Salt |

| Neutral | H₂O | Moderate | Trimethylsilanol, 2,3,4,5-Tetrafluorobenzoic Acid |

| Anhydrous | Aprotic Solvent | Stable | No reaction |

Applications in Complex Organic Synthesis and Material Science Research

Utilization as a Synthetic Reagent for Functional Group Interconversions

There is no available scientific literature demonstrating the use of Trimethylsilyl (B98337) 2,3,4,5-tetrafluorobenzoate as a reagent for functional group interconversions. Its potential role as a silylating agent or in other transformations has not been documented in the retrieved search results.

Application as a Fluorinated Building Block in Target Synthesis

No published studies were found that describe the application of Trimethylsilyl 2,3,4,5-tetrafluorobenzoate as a fluorinated building block. Consequently, there are no examples of its incorporation into larger, more complex molecular targets.

Role in Cascade and One-Pot Reaction Sequences

The scientific literature accessible through the performed searches contains no mention of this compound being employed in cascade or one-pot reaction sequences.

Potential in the Synthesis of Fluorine-Containing Bioactive Molecules and Materials

There is no documented evidence or research that connects the use of this compound to the synthesis of fluorine-containing bioactive molecules for medicinal chemistry or for the development of new materials in material science.

Compound Names

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier tool for determining the precise three-dimensional structure of molecules in solution. For Trimethylsilyl (B98337) 2,3,4,5-tetrafluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its molecular framework.

The structural assignment of Trimethylsilyl 2,3,4,5-tetrafluorobenzoate is unequivocally achieved through the analysis of its NMR spectra. Each nucleus (¹H, ¹³C, ¹⁹F) provides unique and complementary information.

¹H NMR: The proton NMR spectrum is characterized by its simplicity. It typically displays a single, sharp resonance corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group. This signal is expected in the upfield region of the spectrum, a characteristic feature for protons attached to silicon researchgate.netresearchgate.net.

¹³C NMR: The carbon-13 NMR spectrum reveals all the carbon environments within the molecule. This includes a signal for the methyl carbons of the TMS group, signals for the four distinct fluorine-substituted carbons of the aromatic ring, the carbon bearing the silyl (B83357) ester group, and the carbonyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms.

¹⁹F NMR: As fluorine is 100% naturally abundant and has a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds biophysics.orgnih.goved.ac.uk. The spectrum for this compound is expected to show four distinct signals corresponding to the four non-equivalent fluorine atoms on the benzene (B151609) ring. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion biophysics.org. The observed coupling patterns (J-couplings) between the different fluorine nuclei, as well as between fluorine and carbon or proton nuclei, are instrumental in assigning the specific position of each fluorine atom on the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.3 | Singlet | Si(CH ₃)₃ |

| ¹³C | ~0 | Quartet | Si(C H₃)₃ |

| ¹³C | ~110-150 (complex pattern) | Multiplets | C ₂-C ₅ (Aromatic) |

| ¹³C | ~110 (low intensity) | Multiplet | C ₁ (Aromatic) |

| ¹³C | ~160 | Multiplet | C =O |

| ¹⁹F | -135 to -165 | Multiplets | F -2, F -3, F -4, F -5 |

Note: Predicted values are based on typical ranges for similar functional groups and fluorinated aromatic systems. Actual values may vary based on solvent and experimental conditions.

Dynamic NMR (DNMR) studies can provide valuable information about conformational flexibility and intramolecular exchange processes. For this compound, DNMR could be used to investigate the rotational barrier around the C(aryl)–C(carbonyl) single bond.

At ambient temperatures, rotation around this bond is typically fast on the NMR timescale. However, at lower temperatures, this rotation could slow sufficiently to allow for the observation of distinct conformers. This phenomenon, known as hindered rotation, would manifest as a broadening and eventual splitting of the signals in the ¹⁹F NMR spectrum, particularly for the fluorine atoms at the C-2 and C-5 positions. By analyzing the spectra at various temperatures, it is possible to calculate the energy barrier for this rotational process, providing insight into the molecule's conformational dynamics rsc.orgmdpi.com.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies nih.gov.

The IR and Raman spectra of this compound exhibit several distinct bands that confirm the presence of its key structural components.

C=O Stretch: A strong absorption band in the IR spectrum, typically around 1720-1740 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the ester group.

Si-O-C Stretch: The stretching of the silyl ether linkage gives rise to strong bands in the 1000-1100 cm⁻¹ region.

C-F Stretch: Strong absorptions in the fingerprint region, generally between 1100 and 1400 cm⁻¹, are indicative of the carbon-fluorine bonds on the aromatic ring.

Aromatic Ring Vibrations: Vibrations associated with the tetrafluorinated benzene ring, including C=C stretching, appear in the 1400-1600 cm⁻¹ range.

Si-CH₃ Vibrations: Characteristic bending (scissoring and rocking) and stretching vibrations of the methyl groups attached to the silicon atom are also observable.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Carbonyl (C=O) Stretch | 1720 - 1740 | IR (Strong) |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1400 | IR (Strong) |

| Si-O-C Asymmetric Stretch | 1000 - 1100 | IR (Strong) |

| Si-CH₃ Rocking/Bending | 750 - 900 | IR |

In-situ IR and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools for monitoring chemical reactions in real-time without the need for sampling semanticscholar.orgnih.govmt.com. The synthesis of this compound, typically from 2,3,4,5-tetrafluorobenzoic acid and a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA), can be effectively monitored using these techniques. researchgate.net

By inserting an attenuated total reflection (ATR) probe into the reaction vessel, one can track the concentration changes of key species. The progress of the silylation reaction would be followed by observing:

The disappearance of the broad O-H stretching band of the carboxylic acid reactant (typically ~2500-3300 cm⁻¹).

The appearance and increase in intensity of the sharp C=O stretching band of the silyl ester product (~1720-1740 cm⁻¹).

The growth of the characteristic Si-O-C absorption band (~1000-1100 cm⁻¹).

This real-time data allows for precise determination of reaction initiation, conversion rates, and endpoint, enabling better process control and optimization mt.comrsc.orgacs.org.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. For this compound, electron ionization (EI) is a common method.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation of TMS-derivatized compounds is well-documented and often follows predictable pathways researchgate.netnih.govsci-hub.se. Key fragmentation processes for this molecule would include:

Loss of a methyl radical: A prominent peak at [M-15]⁺ resulting from the cleavage of a Si-CH₃ bond. This is a very common fragmentation for TMS compounds.

Formation of the trimethylsilyl cation: A characteristic and often base peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.

Formation of the tetrafluorobenzoyl cation: A peak at m/z 193, resulting from the cleavage of the Si-O bond with charge retention on the acyl portion, [C₇HF₄O]⁺.

Loss of CO: The tetrafluorobenzoyl cation can further lose carbon monoxide to give a peak at m/z 165, corresponding to the tetrafluorophenyl cation [C₆HF₄]⁺.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 286 | [C₁₀H₉F₄O₂Si]⁺ | Molecular Ion (M⁺) |

| 271 | [C₉H₆F₄O₂Si]⁺ | [M - CH₃]⁺ |

| 193 | [C₇HF₄O]⁺ | [M - OSi(CH₃)₃]⁺ |

| 165 | [C₆HF₄]⁺ | [C₇HF₄O - CO]⁺ |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl Cation |

Note: m/z values are calculated using the most abundant isotopes.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of a compound by providing its exact mass with high accuracy and precision, typically to within a few parts per million (ppm). nih.gov This allows for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₁₀H₁₀F₄O₂Si.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁶O, and ²⁸Si). This calculated value serves as a benchmark against which the experimentally measured mass is compared. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can resolve ions with very similar mass-to-charge ratios, ensuring confidence in the assigned molecular formula and distinguishing the compound from potential isomers or isobaric impurities. nih.gov

| Element | Isotope | Exact Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Fluorine | ¹⁹F | 18.998403 |

| Oxygen | ¹⁶O | 15.994915 |

| Silicon | ²⁸Si | 27.976927 |

Based on these values, the theoretical exact mass of the neutral molecule and its protonated form, which is often observed in techniques like electrospray ionization (ESI), can be precisely calculated.

| Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₀H₁₀F₄O₂Si | 282.0386 |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₁F₄O₂Si⁺ | 283.0465 |

Fragmentation Pathways and Structural Confirmation

In conjunction with exact mass determination, the fragmentation patterns observed in mass spectrometry, particularly under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, provide a detailed fingerprint of the molecule's structure. nih.govnih.gov The analysis of these fragments helps to confirm the connectivity of atoms and the presence of specific functional groups, such as the trimethylsilyl (TMS) ester and the tetrafluorobenzoyl moiety.

For this compound, the fragmentation is expected to be influenced by the lability of the silyl group and the stability of the fluorinated aromatic ring. Common fragmentation pathways for silylated carboxylic acids include the loss of a methyl radical (•CH₃) from the TMS group and cleavage of the silicon-oxygen bond. nih.gov The presence of fluorine atoms on the aromatic ring significantly influences the stability and subsequent fragmentation of the resulting ions. nih.govnih.gov

Key expected fragmentation pathways include:

Loss of a Methyl Radical: The molecular ion [M]⁺• can readily lose a methyl radical to form a stable, even-electron ion [M-15]⁺ at m/z 267. This is a characteristic fragmentation for TMS derivatives. nih.gov

Formation of the Trimethylsilyl Cation: Cleavage of the O-Si bond can lead to the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which is observed at m/z 73.

Formation of the Tetrafluorobenzoyl Cation: The positive charge may also be retained by the acyl portion, leading to the formation of the 2,3,4,5-tetrafluorobenzoyl cation at m/z 175 following the loss of the trimethylsilyloxy radical (•OSi(CH₃)₃).

Rearrangements and Ring Fragmentations: Further fragmentation of the tetrafluorobenzoyl cation could involve the loss of carbon monoxide (CO) to yield a tetrafluorophenyl cation at m/z 147.

| Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|

| 282 | Molecular Ion [C₁₀H₁₀F₄O₂Si]⁺• |

| 267 | Loss of methyl radical [M - CH₃]⁺ |

| 175 | Tetrafluorobenzoyl cation [C₇HF₄O]⁺ |

| 147 | Tetrafluorophenyl cation [C₆HF₄]⁺ |

| 73 | Trimethylsilyl cation [Si(CH₃)₃]⁺ |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of a closely related structure, 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene, provides significant insight into the expected molecular geometry and intermolecular interactions. nih.govresearchgate.net

In this related compound, the tetrafluorinated benzene ring is planar, as expected. The silicon atoms of the trimethylsilyl groups are situated in the plane of the aromatic ring. The C(arene)—Si bond lengths are a key parameter and can be compared to analogous non-fluorinated compounds to understand the electronic effects of the fluorine substituents. researchgate.net The crystal packing is dictated by weak intermolecular forces.

By analogy, for this compound, one would expect the tetrafluorobenzoate moiety to be largely planar. The analysis would confirm the bond lengths and angles of the C-F, C=O, C-O, and O-Si bonds, providing experimental validation of the molecular structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₈F₄Si₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.8389 (4) |

| b (Å) | 6.35013 (10) |

| c (Å) | 12.3827 (2) |

| β (°) | 107.407 (2) |

| Volume (ų) | 1488.53 (5) |

| Temperature (K) | 199 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum is characteristic of the chromophores present. For this compound, the primary chromophore is the tetrafluorinated benzoyl system.

The absorption bands observed in the UV-Vis spectrum correspond to transitions of electrons from lower energy molecular orbitals to higher energy ones. The main transitions expected for this compound are:

π → π* transitions: These high-energy transitions occur within the aromatic ring and the carbonyl group. They are typically characterized by high molar absorptivity (ε) and appear at shorter wavelengths.

n → π* transitions: This transition involves the promotion of a non-bonding electron from an oxygen atom in the carbonyl group to an anti-bonding π* orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions.

Data from structurally similar compounds, such as other fluorinated benzoate (B1203000) esters, can provide an estimate of the expected absorption maxima (λmax). For instance, a related compound, 1,1,1,3,3,3-hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate, shows absorption maxima at 235 nm and 283 nm. mdpi.com These values likely correspond to the π → π* and n → π* transitions, respectively.

| Electronic Transition | Associated Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π | Tetrafluorinated benzene ring / Carbonyl group | ~230 - 240 |

| n → π | Carbonyl group | ~280 - 290 |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic properties of molecules. For Trimethylsilyl (B98337) 2,3,4,5-tetrafluorobenzoate, DFT studies can elucidate its fundamental molecular characteristics.

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Trimethylsilyl 2,3,4,5-tetrafluorobenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find this equilibrium geometry. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure is defined by the distribution of electrons within the molecule. A conformational study of the related 2,3,4,5-tetrafluorobenzoic acid molecule has been performed using DFT, providing a basis for understanding the fluorinated ring portion of the target molecule. researchgate.net The introduction of the bulky and electron-donating trimethylsilyl group influences the geometry around the carboxylate bridge. The Si-O and Si-C bond lengths are critical parameters derived from these calculations. For comparison, in the structurally related compound 1,4-bis(trimethylsilyl)tetrafluorobenzene, the C(arene)–Si bond distances are reported to be around 1.91 Å. nih.gov While the bonding environment in the title compound is different (Si-O-C vs. Si-C), these values provide context for typical silicon-aryl fragment interactions.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value Range | Description |

| C=O Bond Length | 1.20 - 1.22 Å | Double bond of the carbonyl group. |

| C-O Bond Length | 1.33 - 1.36 Å | Single bond between the carbonyl carbon and the ester oxygen. |

| O-Si Bond Length | 1.63 - 1.67 Å | Bond between the ester oxygen and the silicon atom. |

| Si-C (methyl) Bond Length | 1.87 - 1.90 Å | Bonds between silicon and the methyl group carbons. |

| C-F Bond Lengths | 1.33 - 1.35 Å | Bonds on the tetrafluorinated aromatic ring. |

| C-C-O Angle | 118° - 122° | Angle within the ester linkage. |

| C-O-Si Angle | 125° - 135° | Angle around the ester oxygen, influenced by the bulky TMS group. |

Note: These values are predictive and based on typical DFT results for similar functional groups.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to interpret and verify experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting NMR chemical shifts. nih.gov This method calculates the magnetic shielding tensors for each nucleus. By incorporating DFT-calculated shielding tensors, predictive models can achieve high accuracy for ¹H and ¹³C chemical shifts. nih.gov For this compound, calculations would predict the chemical shifts for the unique proton, carbon, fluorine, and silicon environments.

Table 2: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | 0.3 - 0.5 | Singlet corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group. |

| ¹³C NMR | 160 - 165 (C=O), 140-150 (C-F), 110-120 (C-COO), -1 to 2 (Si-CH₃) | Resonances for the carbonyl, aromatic carbons attached to fluorine, the aromatic carbon attached to the ester group, and the methyl carbons of the TMS group. |

| ¹⁹F NMR | -130 to -160 | Complex pattern arising from the four non-equivalent fluorine atoms on the aromatic ring. |

| ²⁹Si NMR | 15 - 25 | Chemical shift characteristic of a trimethylsilyl ester. |

Note: Predicted shifts are based on computational models and data from analogous structures.

IR Spectroscopy: Theoretical vibrational frequencies can be computed using DFT. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the computed IR spectrum with an experimental one helps in the assignment of observed absorption bands. researchgate.netresearchgate.net Key predicted vibrations for this compound would include the C=O stretching of the ester, C-F stretching modes, and characteristic vibrations of the Si-O-C linkage and the Si(CH₃)₃ group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. researchgate.netresearchgate.net The calculations can identify the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved (e.g., n→π, π→π). For this molecule, the primary absorptions are expected to arise from electronic transitions within the tetrafluorobenzoyl chromophore.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. mdpi.com

For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the oxygen atoms and the π-system of the aromatic ring. The LUMO is likely to be a π* orbital localized primarily on the carbonyl group and the fluorinated benzene (B151609) ring. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity profile. aimspress.com

Table 3: Predicted Frontier Orbital Properties for this compound

| Parameter | Definition | Predicted Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates sites susceptible to electrophilic attack. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | A descriptor of resistance to change in electron distribution. |

Ab Initio Quantum Chemical Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. These methods are often more computationally demanding than DFT but can provide highly accurate results, serving as a benchmark. arxiv.org

While DFT is a powerful tool, its accuracy depends on the chosen functional. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, can be used to benchmark the results obtained from DFT. arxiv.org For this compound, these calculations could be performed to obtain more refined values for electronic properties like ionization potential, electron affinity, and polarizability. This benchmarking process ensures that the more computationally efficient DFT methods provide a reliable description of the molecule's electronic structure and properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms by identifying transition states, intermediates, and calculating activation energies. For this compound, a key reaction of interest is its behavior as a silylating agent or its hydrolysis.

Computational studies can model the reaction pathways. For instance, in reactions involving silyl (B83357) compounds like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), computational modeling helps to understand the role of the silyl group as a Lewis acid or as a source for other reactive species. acs.orgresearchgate.net A hypothetical study on the hydrolysis of this compound would involve mapping the potential energy surface for the nucleophilic attack of a water molecule. DFT calculations could determine whether the attack occurs at the silicon atom (leading to Si-O bond cleavage) or the carbonyl carbon (leading to acyl-oxygen cleavage) and calculate the energy barriers for each path, thereby predicting the most favorable reaction mechanism.

Transition State Characterization and Barrier Height Calculations

There is no available data from computational studies identifying and characterizing the transition states involved in reactions of this compound. Consequently, information regarding the calculated activation energy barriers for its potential chemical transformations is not present in the scientific literature.

Reaction Pathway Energetics and Selectivity Predictions

Detailed computational explorations of reaction pathways involving this compound, including the energetics of intermediates and products, have not been reported. As a result, there are no computationally-derived predictions regarding the selectivity of its reactions.

Molecular Dynamics Simulations

No studies employing molecular dynamics simulations to investigate the behavior of this compound in various environments or its interactions with other molecules have been found. Such simulations, which are valuable for understanding the dynamic aspects of chemical processes, have not been applied to this specific compound according to available records.

Future Directions and Broader Academic Implications

Development of Novel Synthetic Strategies for Polyfluorinated Silyl (B83357) Esters

The synthesis of polyfluorinated silyl esters, including trimethylsilyl (B98337) 2,3,4,5-tetrafluorobenzoate, is foundational to their study and application. While general methods for the formation of silyl esters are well-established, typically involving the reaction of a carboxylic acid with a silyl halide, triflate, or other silylating agent, the unique electronic nature of polyfluorinated benzoic acids presents both challenges and opportunities for the development of novel synthetic strategies.

Future research in this area is likely to focus on several key aspects:

Mild and Efficient Silylation Methods: Developing new silylating agents and catalytic systems that can efficiently form silyl esters under mild conditions is a constant goal in organic synthesis. For polyfluorinated substrates, which can be sensitive to harsh reagents, the development of chemoselective and high-yielding protocols is particularly crucial. This could involve the use of novel organosilicon reagents or catalyst systems that operate at room temperature and tolerate a wide range of functional groups. worktribe.com

Flow Chemistry Approaches: The use of flow chemistry for the synthesis of silyl esters offers several advantages, including precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for scalability. Adapting the synthesis of trimethylsilyl 2,3,4,5-tetrafluorobenzoate to a continuous flow process could enable its on-demand production and integration into multi-step automated synthesis sequences.

Exploration of New Catalytic Transformations

The reactivity of both the polyfluorinated aromatic ring and the silyl ester group in this compound makes it a versatile substrate for a variety of catalytic transformations. The C-F bonds, while strong, can be activated under specific catalytic conditions, and the silyl ester can act as a precursor to other functional groups.

Future explorations in this domain may include:

Catalytic C-F Bond Functionalization: A major frontier in organofluorine chemistry is the selective activation and functionalization of C-F bonds. researchgate.net Research into transition-metal catalysis, for instance using nickel or palladium complexes, could uncover new ways to replace one or more fluorine atoms of the tetrafluorobenzoyl moiety with other functional groups, leading to a diverse range of novel polyfluorinated compounds. researchgate.netnih.gov The directing effect of the silyl ester group could play a key role in controlling the regioselectivity of such transformations. acs.orgwhiterose.ac.uk

Decarboxylative Cross-Coupling Reactions: The silyl ester can be a precursor to a carboxylate, which can then undergo decarboxylative cross-coupling reactions. This would allow the polyfluorinated aryl group to be coupled with a variety of partners, providing access to complex molecular architectures. Rhodium-catalyzed decarboxylative additions of polyfluorinated benzoic acids have been reported and could be extended to silyl ester derivatives. acs.org

Silyl Ester as a Leaving Group or Activator: The trimethylsilyl group can act as a leaving group in its own right or serve to activate the carboxyl group towards nucleophilic attack. acs.org This reactivity can be harnessed in catalytic cycles for the synthesis of amides, peptides, and other carboxylic acid derivatives under mild conditions. researchgate.net The electron-withdrawing nature of the tetrafluorinated ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to unique reactivity profiles compared to non-fluorinated analogues. core.ac.uk

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Computational Methods

A deep understanding of the reaction mechanisms involving this compound is critical for optimizing existing reactions and designing new ones. The interplay of the polyfluorinated ring and the silyl ester functionality can lead to complex reaction pathways that can be elucidated using advanced analytical techniques.

Future research directions in this area will likely involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction intermediates and transition states, providing insights into reaction energetics and selectivity. researchgate.net For instance, computational studies can help to rationalize the regioselectivity of C-F bond activation or predict the most favorable pathway for nucleophilic attack on the silyl ester.

Time-Resolved Spectroscopy: Techniques such as time-resolved infrared (TRIR) and time-resolved nuclear magnetic resonance (TRNMR) spectroscopy can be used to directly observe reactive intermediates and follow the kinetics of fast reactions. These methods could be applied to study the formation and subsequent reactions of this compound in real-time, providing invaluable mechanistic data.

In-depth Kinetic Analysis: Detailed kinetic studies can help to unravel the roles of catalysts, reagents, and solvents in reactions involving this compound. By determining rate laws and activation parameters, a more complete picture of the reaction mechanism can be constructed.

Potential for Integration into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing the way chemical research and development is conducted, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. The unique properties of this compound make it a candidate for inclusion in these automated workflows.

The potential for integration into automated synthesis platforms is significant:

Reagent for High-Throughput Experimentation: As a versatile building block, this compound could be used as a key reagent in automated systems to generate libraries of polyfluorinated compounds for biological screening or materials testing. Its solubility in common organic solvents and potential for use in flow chemistry are advantageous in this context.

Development of Automated Fluorination/Functionalization Protocols: Automated platforms could be programmed to perform complex multi-step sequences involving the in situ generation of the silyl ester followed by catalytic C-F functionalization or cross-coupling reactions. This would accelerate the discovery of new polyfluorinated molecules with desired properties.

Data-Driven Reaction Optimization: By integrating automated synthesis with analytical tools and machine learning algorithms, the conditions for reactions involving this compound can be rapidly optimized. This data-driven approach can lead to higher yields, improved selectivity, and a deeper understanding of the reaction landscape.

Q & A

Q. What are the optimal synthetic routes for preparing Trimethylsilyl 2,3,4,5-tetrafluorobenzoate, and how can reaction efficiency be validated?

Methodological Answer: this compound is typically synthesized via silylation of 2,3,4,5-tetrafluorobenzoic acid (CAS 1201-31-6) using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. Key parameters include anhydrous conditions and stoichiometric control to avoid side reactions (e.g., over-silylation). Reaction progress can be monitored via <sup>19</sup>F NMR spectroscopy , where the disappearance of the carboxylic acid proton signal (δ ~12 ppm in <sup>1</sup>H NMR) and emergence of a trimethylsilyl peak (δ ~0 ppm in <sup>1</sup>H NMR) confirm completion . Purity validation requires HPLC analysis with a C18 column and UV detection at 254 nm, referencing retention times of intermediates like ethyl 2,3,4,5-tetrafluorobenzoate (CAS 122894-73-9) .

Q. How can researchers ensure structural fidelity during crystallization of fluorinated benzoate derivatives?

Methodological Answer: Crystallization conditions must account for the electron-withdrawing effects of fluorine substituents, which reduce solubility in nonpolar solvents. A mixed solvent system (e.g., acetone/hexane) is recommended. Structural confirmation requires single-crystal X-ray diffraction (SC-XRD) with refinement using programs like SHELXL. For example, related fluorobenzoate adducts (e.g., ammonium 2,3,5,6-tetrafluorobenzoate) crystallize in orthorhombic chiral space groups, with bond lengths and angles validated against density functional theory (DFT) calculations .

Advanced Research Questions

Q. How can enantiomeric purity of this compound derivatives be assessed, and what analytical challenges arise?

Methodological Answer: Enantiomeric analysis requires chiral HPLC or SFC (supercritical fluid chromatography). For example, (R)- and (S)-enantiomers of structurally similar 2-bromo-5-(4-methoxyphenyl)pentan-3-yl tetrafluorobenzoates were resolved using a Chiralpak AD-H column with heptane/isopropanol (90:10) at 1.0 mL/min, monitored at 220 nm . Challenges include fluorine-induced signal quenching in CDCl3 for <sup>19</sup>F NMR, necessitating deuterated DMSO or acetone for accurate integration .

Q. What strategies resolve contradictions in thermal decomposition data for fluorinated benzoate esters?

Methodological Answer: Discrepancies in thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) often arise from sublimation vs. decomposition. To distinguish, perform gas-phase IR spectroscopy on evolved gases (e.g., CO2, HF) and compare with condensed-phase residues via XRPD . For instance, heating 2,3,5,6-tetrafluorobenzoic acid ammonium adducts produced a 1:1 acid-salt complex (confirmed via elemental analysis: N% = 5.98 vs. calculated 3.46%), indicating decomposition rather than sublimation .

Q. How can computational modeling guide the design of fluorinated benzoate-based drug intermediates?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict reactivity and regioselectivity in electrophilic substitutions. For example, the electron-deficient tetrafluorobenzoate core directs nucleophilic attack to the para position relative to fluorine substituents. Molecular docking studies (e.g., AutoDock Vina) can optimize interactions with biological targets, as seen in quinolone antibiotics like lomefloxacin, where 2,3,4,5-tetrafluorobenzoic acid acts as a precursor .

Key Research Recommendations

- Prioritize SC-XRD for unambiguous structural assignment of fluorinated esters.

- Combine <sup>19</sup>F NMR and HPLC-MS to track synthetic intermediates.

- Address fluorine-induced analytical artifacts via solvent optimization (e.g., DMSO-d6 over CDCl3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.